- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

2088844-78-2 structure
Produktname:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
CAS-Nr.:2088844-78-2
MF:C40H43O8P
MW:682.738393068314
CID:5721149
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
-
- Inchi: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1
- InChI-Schlüssel: LHCCAUDIXYKUQP-ACUYYCNJSA-N
- Lächelt: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1
Experimentelle Eigenschaften
- Dichte: 1.223±0.06 g/cm3(Predicted)
- Schmelzpunkt: NA
- Siedepunkt: 782.7±60.0 °C(Predicted)
- pka: 13.32±0.20(Predicted)
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | D418255-25mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 25mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D418255-10mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 10mg |
$758.00 | 2023-05-18 | ||
TRC | D418255-5mg |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |
2088844-78-2 | 5mg |
$397.00 | 2023-05-18 |
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Acetyl chloride ; overnight, rt
1.2 Reagents: Pyridine ; 4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
5.2 Reagents: Acetic acid ; pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
6.3 Reagents: Water ; rt
1.2 Reagents: Pyridine ; 4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
5.2 Reagents: Acetic acid ; pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
6.3 Reagents: Water ; rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Water ; rt
Referenz
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
1.2 Reagents: Acetic acid ; pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.3 Reagents: Water ; rt
1.2 Reagents: Acetic acid ; pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
2.3 Reagents: Water ; rt
Referenz
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
2.2 Reagents: Acetic acid ; pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
3.3 Reagents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
2.2 Reagents: Acetic acid ; pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
3.3 Reagents: Water ; rt
Referenz
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
3.2 Reagents: Acetic acid ; pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
4.3 Reagents: Water ; rt
2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
3.2 Reagents: Acetic acid ; pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
4.3 Reagents: Water ; rt
Referenz
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt
2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
4.2 Reagents: Acetic acid ; pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
5.3 Reagents: Water ; rt
2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt
4.2 Reagents: Acetic acid ; pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt
5.3 Reagents: Water ; rt
Referenz
- Chemical Synthesis of Ketopentose-5-phosphatesEuropean Journal of Organic Chemistry, 2017, 2017(21), 3033-3040,
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials
- α-D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-
- Methyl D-arabinofuranoside
- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
- D-Arabinose
- 2,3,5-Tri-O-benzyl-D-arabinitol
- D-Arabinofuranoside, methyl 2,3,5-tris-O-(phenylmethyl)-
- D-Arabinofuranoside, methyl, 2,3,5-tribenzoate
- Dibenzylphosphoryl Chloride, 95%, in Benzene - ~10% w/v
- Benzoyl chloride
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Verwandte Literatur
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
5. Back matter
2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate) Verwandte Produkte
- 2118874-59-0(methyl 3-amino-2-(3-{(tert-butoxy)carbonylamino}phenyl)propanoate)
- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)
- 1805577-53-0(4-Bromo-2-cyano-3-(hydroxymethyl)phenylacetic acid)
- 2105933-69-3(1-[2-(4-Methylpiperazin-1-yl)ethyl]cyclobutane-1-carboxylic acid)
- 1797246-37-7(2-bromo-N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide)
- 1690181-98-6((1R)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol)
- 941240-76-2(4-{4-cyano-5-(4-ethoxyphenyl)amino-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide)
- 2138095-50-6(2-(2-methanesulfinylethyl)aminoquinazoline-5-carboxylic acid)
- 903184-91-8(7-2-(morpholin-4-yl)ethoxy-3-phenyl-4H-chromen-4-one)
- 106774-77-0(trans-Campestanyl Ferulate)
Empfohlene Lieferanten
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
